molecular formula C17H32BNO4 B2788218 Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate CAS No. 2365173-87-9

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2788218
CAS No.: 2365173-87-9
M. Wt: 325.26
InChI Key: VMZJAXHRSRNXSI-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex molecular structure, which includes a boronic ester group and a piperidine ring. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Boronic Acid Formation: The starting material, a boronic acid derivative, is reacted with a suitable reagent to form the boronic ester.

  • Piperidine Derivative Synthesis: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

  • Coupling Reaction: The boronic ester and piperidine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Modified derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid moiety allows for selective binding to biological targets, making it valuable in drug discovery and development.

Medicine: Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate is used in the development of pharmaceuticals. Its ability to form stable complexes with biomolecules makes it a useful intermediate in the synthesis of therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group forms reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes and receptors. This interaction modulates the activity of these biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

  • Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate is unique due to its specific structural features, which include the piperidine ring and the boronic ester group. These features contribute to its distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZJAXHRSRNXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365173-87-9
Record name tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate
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